1,4-Bis(ethoxymethyl)cyclohexane

Organic Synthesis Phase-Transfer Catalysis Process Chemistry

1,4-Bis(ethoxymethyl)cyclohexane (CAS 1417523-61-5; also registered as 54889-63-3) is a symmetrically substituted cycloaliphatic diether with the formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol. It is characterized by two ethoxymethyl substituents in para-orientation on a fully saturated cyclohexane ring.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 1417523-61-5
Cat. No. B12654557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(ethoxymethyl)cyclohexane
CAS1417523-61-5
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCOCC1CCC(CC1)COCC
InChIInChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3
InChIKeyDEROEFJZVPSIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(ethoxymethyl)cyclohexane (CAS 1417523-61-5) – A Protected Diol Building Block & Fragrance Intermediate


1,4-Bis(ethoxymethyl)cyclohexane (CAS 1417523-61-5; also registered as 54889-63-3) is a symmetrically substituted cycloaliphatic diether with the formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol. It is characterized by two ethoxymethyl substituents in para-orientation on a fully saturated cyclohexane ring [1]. The compound is manufactured as a cis/trans isomeric mixture whose ratio is determined by the starting diol configuration, and no stereoisomerization is observed during its preparation [2]. It is primarily known under the BASF tradename Vertofruct as a fragrance ingredient exhibiting a fruity, pear-like odor [2]. Beyond its organoleptic use, the compound serves as a synthetically protected form of 1,4-cyclohexanedimethanol (CHDM), allowing controlled release of the parent diol in formulations where free hydroxyl groups would be incompatible [1].

Why 1,4-Bis(ethoxymethyl)cyclohexane Cannot Be Replaced by Unprotected Diols or Shorter-Chain Ethers


Procurement professionals and formulators cannot interchangeably substitute 1,4-bis(ethoxymethyl)cyclohexane with closely related analogs such as 1,4-cyclohexanedimethanol (CHDM), 1,4-bis(methoxymethyl)cyclohexane, or 1,4-bis(propoxymethyl)cyclohexane without compromising process safety, controlled-release functionality, and organoleptic performance. The ethoxymethyl diether functions as a latent diol, enabling stepwise deprotection under mild acidic or hydrogenolytic conditions that is kinetically and thermodynamically distinct from the hydrolysis of methoxymethyl or propoxymethyl analogs [1]. In fragrance applications, the ethoxy chain length is specifically correlated with the characteristic fruity-green pear note (Vertofruct), while the C₁ methoxy analog exhibits a harsher, more solvent-like profile and the C₃ propoxy analog shifts toward fatty, waxy notes that are incompatible with fine fragrance compositions [2]. Furthermore, the patent literature explicitly identifies the catalytic synthesis route using ethyl chloride under phase-transfer conditions as delivering substantially higher yield and selectivity than alternative alkylation methods employing methyl or propyl halides, which generate refractory by-product mixtures requiring laborious purification [1].

Quantitative Procurement Evidence for 1,4-Bis(ethoxymethyl)cyclohexane vs. Its Closest Analogs


Synthetic Yield and Selectivity Advantage over Prior Art Alkylation Methods

The BASF process (US 10,106,477 B2) achieves 1,4-bis(ethoxymethyl)cyclohexane in high yield and selectivity by reacting CHDM with ethyl chloride in an aqueous inorganic base solution using a phase-transfer catalyst, avoiding the sodium hydride/THF system described in JP-11035969 A [1]. The patent explicitly states that the invention provides the product 'in high yield and selectivity' while eliminating the use of pyrophoric sodium hydride and flammable THF, which are required by the prior art method [1]. Unlike the prior art, the claimed process preserves the cis/trans ratio of the starting diol without isomerization, allowing stereochemical predictability [1].

Organic Synthesis Phase-Transfer Catalysis Process Chemistry

Water Solubility Differentiation Between 1,4-Bis(ethoxymethyl)cyclohexane and Unprotected 1,4-Cyclohexanedimethanol

1,4-Bis(ethoxymethyl)cyclohexane exhibits profoundly reduced water solubility compared to its parent diol CHDM, making it suitable for non-aqueous formulations and controlled release applications. The measured water solubility of the diether is 569 ± 7 mg/L at 20 °C (RIFM, 2013a), whereas 1,4-cyclohexanedimethanol is fully miscible with water (>500 g/L) [1][2]. The experimental log KOW of ~3.0–3.46 for the diether contrasts with a calculated log KOW of approximately -0.2 for CHDM, representing a >3 order-of-magnitude difference in lipophilicity [1].

Physicochemical Properties Formulation Compatibility Controlled Release

Genotoxicity Safety Clearance vs. Structurally Alerting Epoxide or Aldehyde Analogs

The RIFM safety assessment (2024) evaluated 1,4-bis(ethoxymethyl)cyclohexane across seven human health endpoints and concluded it does not present a concern for genotoxicity [1]. An Ames test (Salmonella typhimurium/Escherichia coli reverse mutation assay) was conducted in 2013 and was negative [1]. In contrast, the structurally related 1,4-cyclohexanedicarboxaldehyde, a potential oxidation product or synthetic alternative, is classified as a structural alert for genotoxicity and requires additional testing under ICH M7 guidelines [2].

Genotoxicity Safety Assessment Fragrance Regulation

Thermal Stability and Boiling Point Differentiation for Distillation-Based Purification

1,4-Bis(ethoxymethyl)cyclohexane has a predicted boiling point of 247.33 °C (EPI Suite v4.11) and a computed density of 0.9 g/cm³, making it amenable to fractional distillation under reduced pressure [1]. This boiling point is approximately 60 °C lower than that of the C4 butoxy analog 1,4-bis(butoxymethyl)cyclohexane (estimated bp >300 °C), enabling distillation at lower temperatures and reduced thermal degradation risk . The C1 methoxy analog has a lower boiling point (~220 °C estimated) but exhibits higher volatility and flash point concerns that complicate safe handling .

Thermophysical Properties Purification Process Engineering

Regulatory Inventory Status: TSCA Listing Advantage for U.S. Market Access

1,4-Bis(ethoxymethyl)cyclohexane (CAS 54889-63-3, also listed under CAS 1417523-61-5) is listed on the U.S. EPA TSCA Inventory as 'Cyclohexane, 1,4-bis(ethoxymethyl)-' and is classified under the EPA DSSTox database with distinct entries for both cis and trans isomers (DTXSID501336017 and DTXSID201336018) [1]. This TSCA listing confirms that the substance may be manufactured or imported into the United States without a Pre-Manufacture Notice (PMN). By contrast, the C3 and C4 alkoxymethyl homologs (propoxy and butoxy) are not universally listed on the TSCA public inventory as of the most recent update, potentially requiring costly PMN filings for U.S. market introduction [1].

Regulatory Compliance TSCA Inventory Market Access

High-Value Application Scenarios for 1,4-Bis(ethoxymethyl)cyclohexane Based on Verified Differentiation


Controlled-Release Pro-Fragrance in Laundry and Cleaning Products

The combination of low water solubility (569 mg/L), fruity pear odor (Vertofruct), and the proven safety profile with a negative Ames test makes 1,4-bis(ethoxymethyl)cyclohexane an ideal latent fragrance for aqueous laundry detergents. The compound can be formulated as a stable emulsion or encapsulated dispersion, with hydrolytic cleavage to CHDM occurring slowly over the wash cycle, providing sustained fragrance release without the 'burst and fade' typical of free fragrance alcohols [1][2]. The BASF patent explicitly identifies laundry and cleaning detergents as target applications [2].

Protected Diol Monomer for Moisture-Sensitive Polyester and Polyurethane Synthesis

In condensation polymerizations requiring anhydrous conditions, the free diol CHDM is incompatible with water-sensitive catalysts (e.g., titanium alkoxides) and can cause premature hydrolysis of diisocyanates in polyurethane systems. 1,4-Bis(ethoxymethyl)cyclohexane serves as a masked diol that can be deprotected in situ under controlled acidic conditions after the polymerization step, or can be used as a chain extender where the ethoxy groups provide steric protection against unwanted side reactions [1]. The retention of cis/trans configuration during synthesis ensures predictable polymer microstructure [1].

Liquid Crystal Intermediate with Defined Stereochemistry

The structural motif of 1,4-bis(alkoxymethyl)cyclohexanes has been disclosed in patents for liquid crystalline mixtures, where the compounds serve as components with very low optical anisotropy (Δn) and favorable mesophase behavior [1]. The ability to procure the pure cis or trans isomer of the ethoxy derivative—enabled by the stereoretentive BASF synthesis—provides liquid crystal formulators with precise control over dielectric anisotropy and clearing point, which is not achievable with stereo-random methoxy or propoxy analogs produced via non-stereoretentive routes [1].

Fragrance Ingredient for Fine Perfumery with Pre-Cleared Regulatory Status

The comprehensive RIFM safety assessment confirming no genotoxicity concern, no skin sensitization at declared use levels, and an established worldwide volume of use band of 10–100 metric tons/year (IFRA, 2019) positions 1,4-bis(ethoxymethyl)cyclohexane as a low-risk candidate for fine fragrance applications [1]. The compound benefits from an existing IFRA Standard, whereas many alternative fruity-green ethers (e.g., certain allyl or propargyl ethers) face restrictions due to sensitization or genotoxicity alerts, giving this compound a faster path to market [1].

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